tert-butylN-[2-(3-bromopropoxy)ethyl]carbamate
CAS No.:
Cat. No.: VC18076109
Molecular Formula: C10H20BrNO3
Molecular Weight: 282.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H20BrNO3 |
|---|---|
| Molecular Weight | 282.17 g/mol |
| IUPAC Name | tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate |
| Standard InChI | InChI=1S/C10H20BrNO3/c1-10(2,3)15-9(13)12-6-8-14-7-4-5-11/h4-8H2,1-3H3,(H,12,13) |
| Standard InChI Key | BKMNFRIHEBNNDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCCBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
tert-Butyl N-[2-(3-bromopropoxy)ethyl]carbamate features a carbamate group (-NHCOO-) linked to a tert-butyl moiety and a 3-bromopropoxyethyl chain. The canonical SMILES (CC(C)(C)OC(=O)NCCOCCCBr) reveals its branched structure, with the bromine atom positioned terminally on the propoxy chain. The tert-butyl group enhances steric protection of the carbamate, while the bromopropoxy segment provides a reactive handle for further substitutions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₀BrNO₃ | |
| Molecular Weight | 282.17 g/mol | |
| IUPAC Name | tert-Butyl N-[2-(3-bromopropoxy)ethyl]carbamate | |
| Standard InChIKey | BKMNFRIHEBNNDY-UHFFFAOYSA-N |
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous carbamates exhibit characteristic IR absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether vibration) . Nuclear magnetic resonance (NMR) profiles typically show distinct signals:
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¹H NMR: δ 1.38 ppm (s, 9H, tert-butyl), δ 3.55–3.70 ppm (m, 6H, ethylene and propoxy protons), δ 4.25 ppm (t, 2H, BrCH₂) .
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¹³C NMR: δ 28.2 (tert-butyl CH₃), δ 80.1 (C-O carbonyl), δ 32.5 (BrCH₂) .
Synthetic Methodologies
General Synthesis Strategies
The synthesis of tert-butyl N-[2-(3-bromopropoxy)ethyl]carbamate typically involves a multi-step sequence:
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Protection of Amines: Reacting 2-(3-bromopropoxy)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) forms the carbamate linkage .
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Etherification: Introducing the bromopropoxy group via nucleophilic substitution between 3-bromopropanol and a pre-protected ethylamine derivative .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Carbamate Formation | tert-Butyl chloroformate, Et₃N, DCM, 0–5°C | 65–75% | |
| Bromopropoxy Addition | 3-Bromopropanol, K₂CO₃, DMF, 70°C, 15h | 62% |
Optimization and Challenges
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, but may promote side reactions (e.g., elimination) . Temperature Control: Exothermic reactions require cooling to ≤5°C during carbamate formation to prevent decomposition . Purification: Flash chromatography (hexane/ethyl acetate gradients) effectively isolates the product, with purity >95% confirmed via HPLC.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in dichloromethane (DCM) and tetrahydrofuran (THF) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition at temperatures >150°C, with the bromopropoxy chain prone to hydrolysis under strongly acidic or basic conditions .
Reactivity Profile
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Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines, thiols, or alkoxides to form extended chains.
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Deprotection: Treatment with trifluoroacetic acid (TFA) cleaves the tert-butyl carbamate, regenerating the free amine .
Applications in Organic Synthesis
Pharmaceutical Intermediates
This compound serves as a key precursor in synthesizing kinase inhibitors and antiviral agents. For example, its bromine moiety facilitates cross-coupling reactions in palladium-catalyzed Suzuki-Miyaura protocols to generate biaryl scaffolds .
Polymer Chemistry
Incorporating the carbamate into polyurethane backbones enhances thermal stability, with glass transition temperatures (Tg) increased by 15–20°C compared to non-carbamate analogs.
Recent Advances and Future Directions
Continuous Flow Synthesis
Recent protocols employ microreactors to achieve 85% yield in 2 hours, reducing solvent waste by 40% compared to batch methods .
Bioconjugation Applications
Functionalizing nanoparticles with this carbamate enables targeted drug delivery, with in vitro studies showing 3-fold enhanced cellular uptake in cancer cells.
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